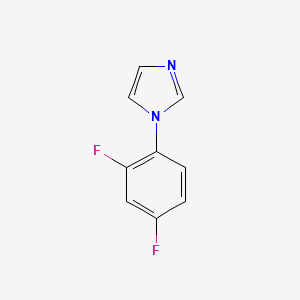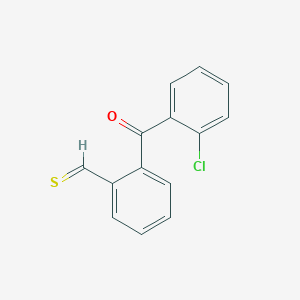
2-(2-Chlorobenzoyl)benzothialdehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorobenzoyl)benzothialdehyde is an organic compound with the molecular formula C14H9ClOS It is a derivative of benzothialdehyde, where a chlorobenzoyl group is attached to the second position of the benzothialdehyde ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzoyl)benzothialdehyde typically involves the reaction of 2-chlorobenzoyl chloride with benzothialdehyde. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining consistency and efficiency.
化学反应分析
Types of Reactions
2-(2-Chlorobenzoyl)benzothialdehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothialdehyde derivatives, depending on the nucleophile used.
科学研究应用
2-(2-Chlorobenzoyl)benzothialdehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(2-Chlorobenzoyl)benzothialdehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-Chlorobenzoyl chloride
- Benzothialdehyde
- 2-Chlorobenzaldehyde
Uniqueness
2-(2-Chlorobenzoyl)benzothialdehyde is unique due to the presence of both a chlorobenzoyl group and a benzothialdehyde moiety in its structure. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its individual components.
属性
分子式 |
C14H9ClOS |
|---|---|
分子量 |
260.7 g/mol |
IUPAC 名称 |
2-(2-chlorobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H9ClOS/c15-13-8-4-3-7-12(13)14(16)11-6-2-1-5-10(11)9-17/h1-9H |
InChI 键 |
SDQRMSOIJOSODI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=S)C(=O)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl benzo[d]isothiazole-6-carboxylate](/img/structure/B13000634.png)
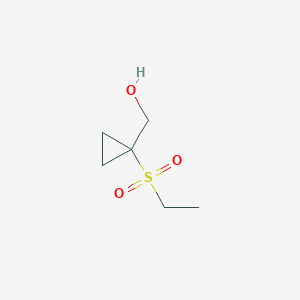
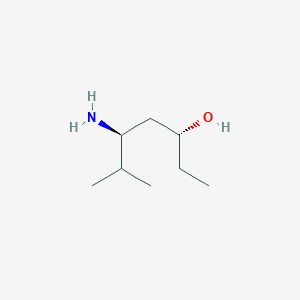
![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide](/img/structure/B13000664.png)
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride](/img/structure/B13000665.png)

![tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13000675.png)

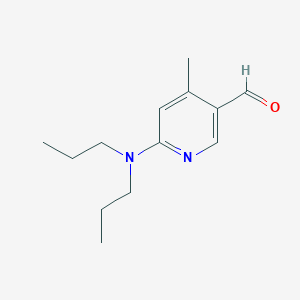
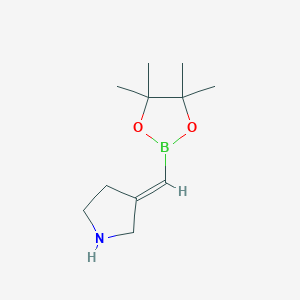
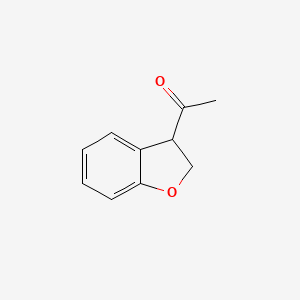
![Ethyl 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B13000697.png)

